![molecular formula C12H12O3 B12531680 (6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol CAS No. 141945-93-9](/img/structure/B12531680.png)
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol is a chemical compound known for its unique bicyclic structure. This compound features a phenyl group attached to a dioxabicycloheptene ring system, which includes a methanol functional group. The compound’s structure imparts distinct chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol can be achieved through the Paternò–Büchi reaction. This photochemical reaction involves the interaction of chiral phenylglyoxylate esters with furan derivatives . The reaction typically requires specific conditions, such as the presence of light and a suitable solvent, to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce various alcohols.
Scientific Research Applications
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic compounds and materials
Mechanism of Action
The mechanism of action of (6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. The phenyl group can participate in π-π interactions, while the methanol group can form hydrogen bonds, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxabicyclo[3.2.0]hept-6-en-3-one: Another bicyclic compound with a similar core structure but different functional groups.
6,6-Diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl}methanol: A compound with additional phenyl groups, leading to different chemical properties.
Uniqueness
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol is unique due to its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. Its structure provides a versatile platform for various scientific applications, distinguishing it from other similar compounds.
Properties
CAS No. |
141945-93-9 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol |
InChI |
InChI=1S/C12H12O3/c13-8-12-10(6-7-14-12)11(15-12)9-4-2-1-3-5-9/h1-7,10-11,13H,8H2 |
InChI Key |
QKMQZRABEINXMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C=COC3(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


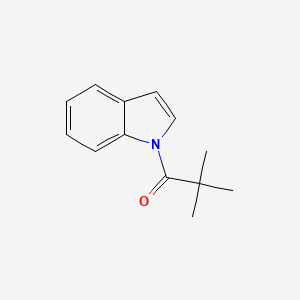
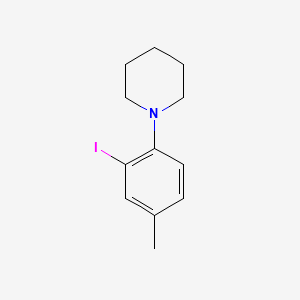
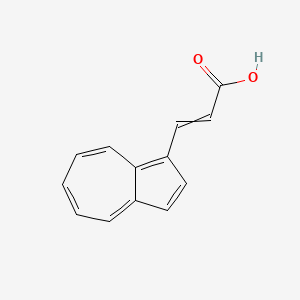
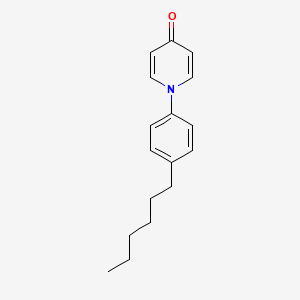
![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
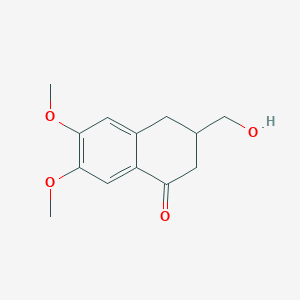
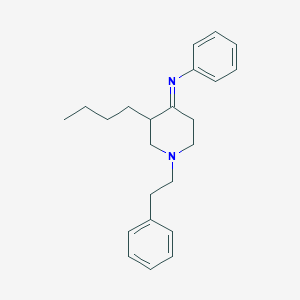
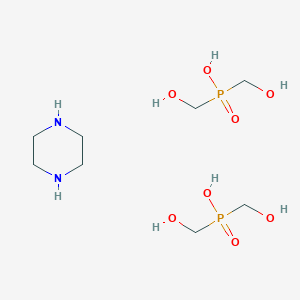
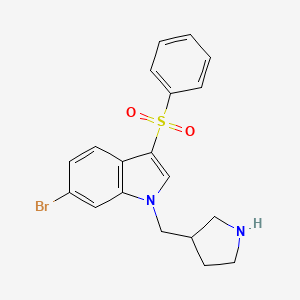
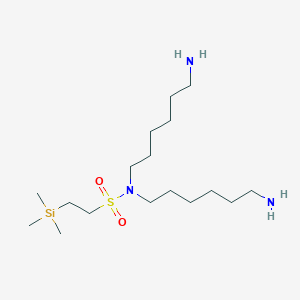
![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
